An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-fluoroquinoline
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-fluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for molecular design, enabling interactions with a diverse range of biological targets. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the quinoline ring system profoundly influences the molecule's physicochemical and pharmacological properties. This guide focuses on a specific, yet highly significant derivative: 6-Bromo-3-fluoroquinoline.
The presence of a bromine atom at the 6-position and a fluorine atom at the 3-position imparts unique electronic and steric characteristics to the quinoline core. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of the quinoline nitrogen. Bromine, a larger and more polarizable halogen, can serve as a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures. Understanding the fundamental physicochemical properties of 6-Bromo-3-fluoroquinoline is therefore paramount for its effective utilization in drug discovery and development programs.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Bromo-3-fluoroquinoline. It details robust experimental protocols for the determination of key parameters, offering insights into the causality behind methodological choices. By presenting this information in a structured and accessible format, this guide aims to empower researchers to unlock the full potential of this versatile building block in the pursuit of novel therapeutics.
Core Physicochemical Properties of 6-Bromo-3-fluoroquinoline
A summary of the key physicochemical properties of 6-Bromo-3-fluoroquinoline is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting point, boiling point, and pKa, are not extensively reported in the public domain for this specific isomer. In such cases, the table indicates that the data is not available (N/A) and the subsequent sections provide detailed protocols for their experimental determination.
| Property | Value | Source(s) |
| Chemical Structure | ![]() | - |
| CAS Number | 1355583-13-9 | [1][2] |
| Molecular Formula | C₉H₅BrFN | [3][4] |
| Molecular Weight | 226.05 g/mol | [2][3] |
| Purity | Typically ≥98% | [3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-Bromo-3-fluoroquinoline. These protocols are designed to be self-validating and are grounded in established analytical principles.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
Principle: The melting point is determined by heating a small, powdered sample of the compound in a capillary tube and observing the temperature range over which the solid transitions to a liquid.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation:
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Place a small amount of 6-Bromo-3-fluoroquinoline on a clean, dry watch glass.
-
Using a spatula, finely grind the solid into a powder.
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Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Measurement:
-
Insert the capillary tube into the heating block of a calibrated melting point apparatus.
-
For an unknown compound, it is advisable to first perform a rapid determination by heating at a rate of 10-20 °C per minute to get an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat at a much slower rate, approximately 1-2 °C per minute, when approaching the previously determined approximate melting point.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T_initial).
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Record the temperature at which the last crystal of the solid melts (T_final).
-
The melting point is reported as the range between T_initial and T_final.
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Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement. Using a fresh sample for the precise determination is necessary because some compounds may decompose or undergo a phase change upon melting and resolidifying.
Determination of Solubility
Solubility is a fundamental property that dictates a compound's behavior in various solvent systems, which is critical for reaction setup, purification, and formulation.
Principle: The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the solute in the saturated solution is then quantified.
Experimental Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol:
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Equilibration:
-
Add an excess amount of solid 6-Bromo-3-fluoroquinoline to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Centrifuge the vial to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 6-Bromo-3-fluoroquinoline of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered saturated solution using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 6-Bromo-3-fluoroquinoline in the saturated solution by interpolating its peak area on the calibration curve.
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Causality Behind Experimental Choices: The extended equilibration time is necessary to ensure that the dissolution and precipitation rates become equal, resulting in a true equilibrium solubility measurement. Centrifugation and filtration are critical steps to separate the saturated solution from the undissolved solid, preventing overestimation of the solubility. HPLC-UV is a highly sensitive and specific method for quantifying the concentration of organic molecules in solution.
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For a quinoline derivative, the pKa of the protonated quinoline nitrogen is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Principle: The pKa can be determined spectrophotometrically by measuring the change in the UV-Vis absorbance of the compound as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Experimental Workflow:
Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.
Step-by-Step Protocol:
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Solution Preparation:
-
Prepare a concentrated stock solution of 6-Bromo-3-fluoroquinoline in a suitable organic solvent (e.g., methanol or DMSO) in which it is freely soluble.
-
Prepare a series of buffer solutions with accurately known pH values spanning a range that is expected to bracket the pKa of the quinoline nitrogen (a typical range for quinolines is pH 2-7).
-
To each buffer solution, add a small, constant volume of the stock solution to achieve a final concentration that gives a measurable absorbance in the UV-Vis spectrophotometer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and pKa.
-
-
UV-Vis Spectroscopic Measurement:
-
Record the UV-Vis spectrum of each buffered solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify one or more wavelengths where the absorbance changes significantly as a function of pH. This change is due to the different electronic transitions of the protonated and deprotonated forms of the molecule.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the corresponding pH values.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance change.
-
Causality Behind Experimental Choices: The use of buffers is essential to control the pH of the solutions accurately. The selection of an appropriate wavelength for analysis is critical to maximize the signal-to-noise ratio of the measurement. The sigmoidal relationship between absorbance and pH is a direct consequence of the equilibrium between the acidic and basic forms of the molecule as described by the Henderson-Hasselbalch equation.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. While specific experimental spectra for 6-Bromo-3-fluoroquinoline are not widely available in public databases, this section outlines the expected spectral features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the nitrogen atom. Protons on the pyridine ring are generally expected to be more deshielded (appear at a higher ppm) than those on the benzene ring. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling).
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons directly attached to the electronegative fluorine and bromine atoms will be significantly affected. The carbon at the 3-position will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule. Key expected peaks include:
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C=N and C=C stretching vibrations: In the aromatic region, typically between 1600 and 1450 cm⁻¹.
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C-H stretching vibrations: For the aromatic protons, typically appearing just above 3000 cm⁻¹.
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C-F stretching vibration: A strong absorption band is expected in the region of 1250-1000 cm⁻¹.
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C-Br stretching vibration: This will appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2⁺). For 6-Bromo-3-fluoroquinoline (C₉H₅BrFN), the expected molecular ion peaks would be around m/z 225 and 227.[5][6][7]
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for quinolines may involve the loss of small neutral molecules or radicals.
Conclusion
6-Bromo-3-fluoroquinoline is a valuable building block for medicinal chemistry and drug discovery, offering multiple avenues for structural modification and optimization of pharmacological properties. A thorough understanding of its physicochemical properties is fundamental to its successful application. This technical guide has provided a framework for this understanding by summarizing available data and, more importantly, by presenting detailed, robust experimental protocols for the determination of key parameters such as melting point, solubility, and pKa. The outlined methodologies, grounded in established scientific principles, are designed to yield accurate and reproducible data. Furthermore, the guide has provided an overview of the expected spectroscopic features of 6-Bromo-3-fluoroquinoline, which will aid in its structural characterization. By equipping researchers with this knowledge, this guide aims to facilitate the rational design and synthesis of novel quinoline-based therapeutic agents.
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